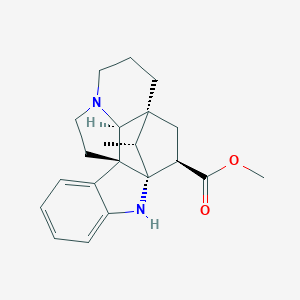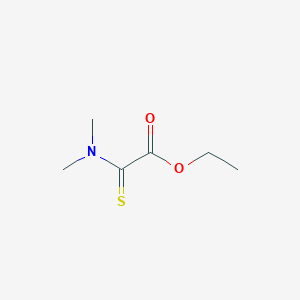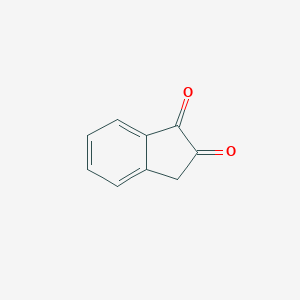
1H-Indène-1,2(3H)-dione
Vue d'ensemble
Description
La 1,2-indanedione est un composé organique de formule moléculaire C₉H₆O₂. Il s'agit d'un solide jaune classé comme une dicétone vicinale sur un squelette d'indane . Ce composé est particulièrement remarquable pour son utilisation en science forensique, notamment dans l'identification des empreintes digitales latentes sur des surfaces poreuses telles que le papier .
Applications De Recherche Scientifique
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1H-Indene-1,2(3H)-dione is the carbon-carbon bonds in organic compounds . The compound acts as a reactant in chemical reactions, particularly in the formation of indenone and quinone derivatives .
Mode of Action
1H-Indene-1,2(3H)-dione interacts with its targets through a process known as decarbonylative cycloaddition . This process involves the cleavage of carbon-carbon bonds, facilitated by a rhodium (I) catalyst . The compound undergoes a [5+2−2] or [5+2−1] transformation, depending on the presence of additives such as copper chloride or hexacarbonyl chromium .
Biochemical Pathways
The decarbonylative cycloaddition of 1H-Indene-1,2(3H)-dione leads to the synthesis of 2,3-Dihydro-1H-inden-1-one derivatives . This process involves the direct cleavage of carbon-carbon bonds, which is a significant event in the biochemical pathway .
Pharmacokinetics
The compound’s reactivity suggests that it may have significant bioavailability due to its ability to undergo transformations in the presence of catalysts .
Result of Action
The action of 1H-Indene-1,2(3H)-dione results in the synthesis of indenone and quinone derivatives . These derivatives are formed through a one-step preparation method involving decarbonylative cycloadditions of 1H-indene-1,2,3-triones and alkynes .
Action Environment
The action of 1H-Indene-1,2(3H)-dione is influenced by the presence of certain additives and catalysts . For instance, the addition of copper chloride or hexacarbonyl chromium can enhance the [5+2−2] and [5+2−1] transformation processes, respectively . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of specific catalysts and additives .
Méthodes De Préparation
La 1,2-indanedione peut être synthétisée par l'oxydation de la 1-indanone avec du dioxyde de sélénium . Les conditions réactionnelles impliquent généralement l'utilisation d'un solvant tel que l'acétate d'éthyle et d'un catalyseur tel que le chlorure de zinc . Les méthodes de production industrielle impliquent souvent des voies de synthèse similaires, mais à plus grande échelle, garantissant la pureté et la constance du composé .
Analyse Des Réactions Chimiques
La 1,2-indanedione subit diverses réactions chimiques, notamment:
Oxydation : Elle peut être oxydée pour former différents produits en fonction des réactifs et des conditions utilisés.
Réduction : Les réactions de réduction peuvent convertir la 1,2-indanedione en d'autres composés avec différents groupes fonctionnels.
Substitution : Ce composé peut subir des réactions de substitution où un ou plusieurs atomes d'hydrogène sont remplacés par d'autres atomes ou groupes.
Les réactifs courants utilisés dans ces réactions comprennent le dioxyde de sélénium pour l'oxydation et divers agents réducteurs pour les réactions de réduction . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
La 1,2-indanedione a une large gamme d'applications dans la recherche scientifique:
Science forensique : Elle est utilisée comme réactif pour détecter les empreintes digitales latentes sur des surfaces poreuses.
Biologie et médecine :
5. Mécanisme d'action
Le mécanisme par lequel la 1,2-indanedione exerce ses effets implique sa réaction avec les acides aminés présents dans les résidus d'empreintes digitales. Cette réaction produit des composés fluorescents qui peuvent être visualisés sous des conditions d'éclairage spécifiques . Les cibles moléculaires et les voies impliquées dans ce processus sont principalement les acides aminés dans les résidus d'empreintes digitales .
Comparaison Avec Des Composés Similaires
La 1,2-indanedione est souvent comparée à d'autres composés similaires tels que:
1,3-Indanedione : Une autre dicétone présentant des propriétés structurelles similaires, mais une réactivité et des applications différentes.
DFO (1,8-Diazafluorène-9-one) : Un réactif fluorogène pour les empreintes digitales qui est souvent comparé à la 1,2-indanedione pour son efficacité dans la visualisation des empreintes latentes.
La singularité de la 1,2-indanedione réside dans sa capacité à produire une forte fluorescence, ce qui la rend très efficace pour les applications forensiques .
Propriétés
IUPAC Name |
3H-indene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFZGYRTVIPBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167314 | |
| Record name | 1,2-Indandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16214-27-0 | |
| Record name | 1,2-Indandione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Indandione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Indandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Indandione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Indandione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LZB7QNE77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


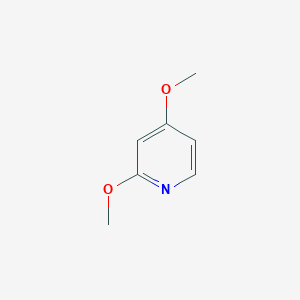
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)

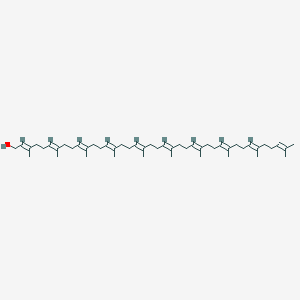
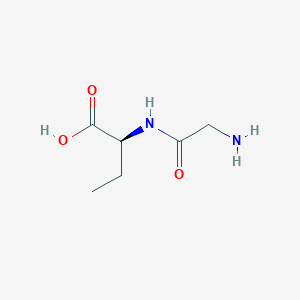
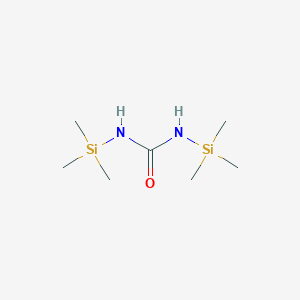
![[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate](/img/structure/B102444.png)
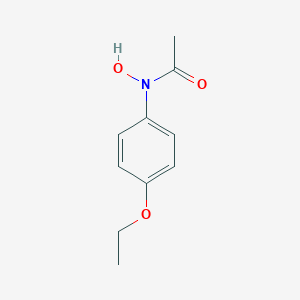

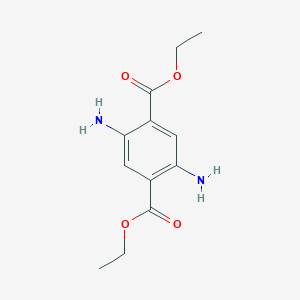
![pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene](/img/structure/B102450.png)
